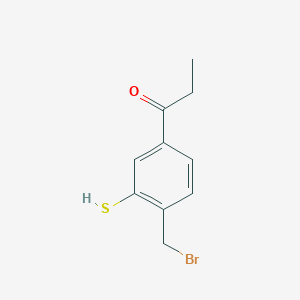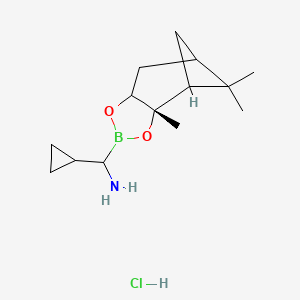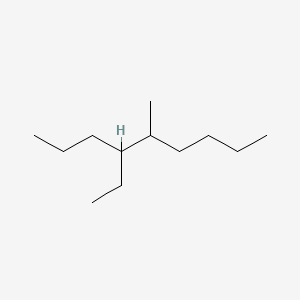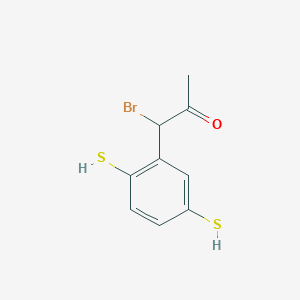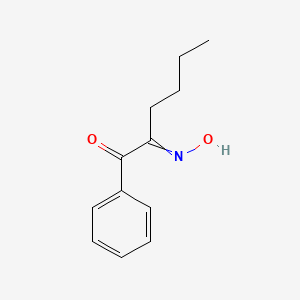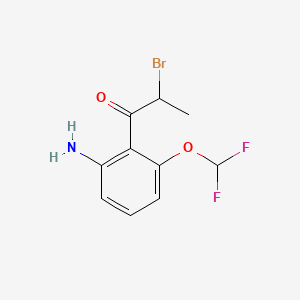
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a difluoromethoxy group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one typically involves multiple steps. One common method starts with the preparation of the intermediate 2-amino-6-(difluoromethoxy)benzene. This intermediate is then subjected to bromination and subsequent reactions to introduce the propanone moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, temperature control, and purification methods are crucial in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid.
Scientific Research Applications
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-6-(trifluoromethoxy)phenyl)-2-bromopropan-1-one: Similar structure but with a trifluoromethoxy group, which may alter its reactivity and biological activity.
1-(2-Amino-6-(difluoromethoxy)phenyl)-3-chloropropan-2-one: Contains a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one is unique due to the presence of both difluoromethoxy and bromopropanone groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10BrF2NO2 |
|---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
1-[2-amino-6-(difluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H10BrF2NO2/c1-5(11)9(15)8-6(14)3-2-4-7(8)16-10(12)13/h2-5,10H,14H2,1H3 |
InChI Key |
YHGWUIAPYKRNKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1OC(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


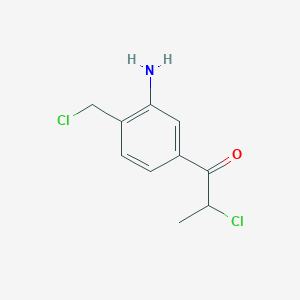
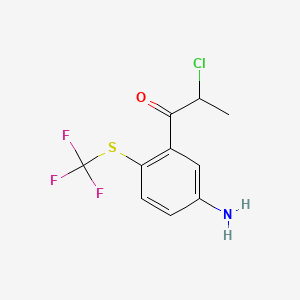
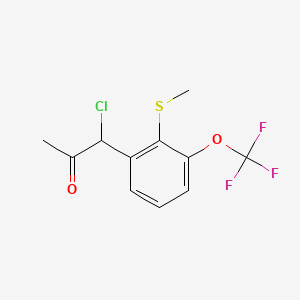
![2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)

![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14066576.png)
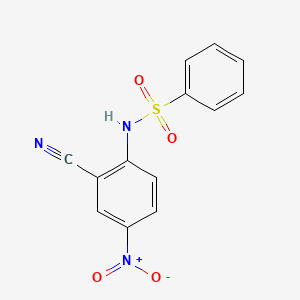
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)
